6-Fluorohexanoic acid
Overview
Description
6-Fluorohexanoic acid is an organic compound with the molecular formula C6H11FO2. It is a derivative of hexanoic acid, where one hydrogen atom is replaced by a fluorine atom at the sixth position.
Scientific Research Applications
6-Fluorohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
Target of Action
The primary targets of 6-Fluorohexanoic acid are currently unknown
Pharmacokinetics
The compound’s skin permeation is low, with a Log Kp of -6.68 cm/s . These properties suggest that the compound has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Fluorohexanoic acid can be synthesized through several methods. One common approach involves the fluorination of hexanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes often utilize specialized equipment to handle the reactive fluorinating agents and ensure the safety and efficiency of the reaction. The product is then purified through techniques such as distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 6-Fluorohexanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom
Major Products Formed:
Oxidation: Formation of aldehydes, ketones, or carboxylic acid derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of substituted hexanoic acid derivatives
Comparison with Similar Compounds
Hexanoic acid: The non-fluorinated parent compound.
2-Fluorohexanoic acid: A similar compound with the fluorine atom at the second position.
3-Fluorohexanoic acid: A similar compound with the fluorine atom at the third position
Uniqueness: 6-Fluorohexanoic acid is unique due to the specific position of the fluorine atom, which can influence its chemical reactivity and biological interactions differently compared to other fluorinated hexanoic acids. This positional specificity can lead to distinct properties and applications .
Properties
IUPAC Name |
6-fluorohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVPGZOKFHEOIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190739 | |
Record name | Hexanoic acid, 6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373-05-7 | |
Record name | 6-Fluorohexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=373-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, 6-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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